![molecular formula C6H3ClIN3 B6305469 6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1935611-12-3](/img/structure/B6305469.png)

6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

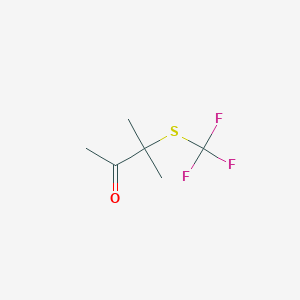

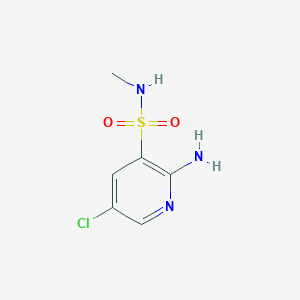

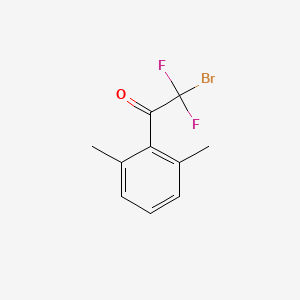

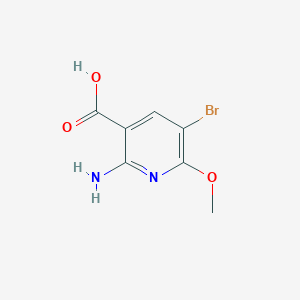

“6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound with the empirical formula C6H3ClIN3. It has a molecular weight of 279.47 . This compound is a solid in form .

Molecular Structure Analysis

The molecular structure of “6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine” includes a triazolopyridine core, which is a fused ring system containing a pyridine ring and a 1,2,4-triazole ring . The compound also contains a chlorine atom and an iodine atom attached to the triazolopyridine core .Physical And Chemical Properties Analysis

“6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine” is a solid compound . Its molecular weight is 279.47 . More specific physical and chemical properties are not available in the literature I found .Applications De Recherche Scientifique

Computational Drug Design

Triazolopyridine derivatives have been investigated for their potential as inhibitors of P38 kinase, which is implicated in inflammatory responses and diseases. Computational studies involving molecular docking and dynamics simulation analysis suggest that these compounds could be future candidates for drug development in this area .

Optical Properties and Drug Development

The structural and optical properties of triazolopyridine derivatives have been explored, revealing potential applications as anti-inflammatory, hypotensive, hypoglycemic, antipyretic, analgesic, antiasthmatic drugs, vasodilators, and substrates of NAD glycohydrolase .

Synthesis Methodology

Recent advancements in synthesis methods for triazolopyridines include a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method enhances the efficiency and sustainability of producing these compounds for various applications .

Pharmacological Activities

Triazolopyridine derivatives exhibit a wide range of pharmacological activities such as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition (including carbonic anhydrase inhibitors and cholinesterase inhibitors) .

Antibacterial Applications

Novel triazolopyridine derivatives have been synthesized using different approaches and characterized for their antibacterial activity. These compounds hold promise for the development of new antibacterial agents .

Orientations Futures

The future research directions for “6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the biological activities observed for related triazolopyridine compounds , “6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine” may also have potential applications in medicinal chemistry.

Mécanisme D'action

Target of Action

The primary target of 6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a promising target in cancer immunotherapy as it can boost the immune response and work synergistically with other immunotherapeutic agents .

Mode of Action

The compound interacts with its target, IDO1, by inhibiting its catalytic activity . This interaction results in an enhanced immune response, making it a potential strategy in cancer immunotherapy .

Biochemical Pathways

The inhibition of IDO1 affects the tryptophan metabolism pathway . IDO1 is involved in the catabolism of tryptophan into kynurenine, a process that plays a role in immune regulation. By inhibiting IDO1, the compound can potentially disrupt this pathway and enhance the immune response .

Pharmacokinetics

Similar compounds have shown excellent in vitro metabolic stability

Result of Action

The inhibition of IDO1 by 6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine can result in an enhanced immune response . This can potentially lead to improved outcomes in cancer immunotherapy.

Propriétés

IUPAC Name |

6-chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClIN3/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHZLSNDCJWOPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C=C1Cl)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClIN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,3aR,6R,6aS)-6-Methoxyhexahydrofuro[3,2-b]furan-3-amine, 95%](/img/structure/B6305438.png)